molecular formula C9H6BrNO B3055054 4-(4-Bromophenyl)-1,2-oxazole CAS No. 62893-29-2

4-(4-Bromophenyl)-1,2-oxazole

Cat. No. B3055054
CAS RN: 62893-29-2
M. Wt: 224.05
InChI Key: MBACWFQFZUREBZ-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1,2-oxazole is a chemical compound that likely contains a bromophenyl group and an oxazole group . Oxazoles are aromatic molecules characterized by a five-membered ring with two adjacent heteroatoms (an oxygen atom and a nitrogen atom). Bromophenyl groups are aromatic rings (phenyl groups) with a bromine atom attached.


Molecular Structure Analysis

The molecular structure of 4-(4-Bromophenyl)-1,2-oxazole would likely include a five-membered oxazole ring attached to a bromophenyl group . The exact structure would need to be confirmed through techniques such as X-ray crystallography .


Chemical Reactions Analysis

Bromophenyl compounds can participate in various chemical reactions, including cross-coupling reactions . The specific reactions that 4-(4-Bromophenyl)-1,2-oxazole might undergo would depend on the reaction conditions and other reactants present .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, bromophenyl compounds often have high boiling points and are insoluble in water . The exact properties of 4-(4-Bromophenyl)-1,2-oxazole would need to be determined experimentally.

Scientific Research Applications

Antimicrobial Agents

Recent studies have explored derivatives of 4-bromophenyl isocyanate for their antimicrobial properties. For instance, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one have shown promise against Gram-positive pathogens . These compounds could potentially lead to new antibiotics.

Anti-Alzheimer’s Disease (AD) Research

Researchers have investigated 4’4-bromophenyl 4’piperidinol derivatives as potential multifactorial anti-AD agents. One compound, AB11, demonstrated promising multi-target effects and could be optimized further for AD treatment .

Cancer Chemotherapy

The synthesis of 4-(4-bromophenyl)-thiazol-2-amine derivatives has been explored for cancer chemotherapy. These compounds were designed to enhance effectiveness and selectivity against cancer cells. Physicochemical and spectral analyses confirmed their structures .

Safety and Hazards

Bromophenyl compounds can be hazardous and should be handled with care. They may cause skin and eye irritation, and may be harmful if inhaled or swallowed . Always follow safety guidelines when handling chemical compounds.

properties

IUPAC Name

4-(4-bromophenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBACWFQFZUREBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CON=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40796490
Record name 4-(4-Bromophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40796490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-1,2-oxazole

CAS RN

62893-29-2
Record name 4-(4-Bromophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40796490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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